molecular formula C21H28ClN5O2 B2769090 N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049379-33-0

N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2769090
M. Wt: 417.94
InChI Key: LAGDWRQPTNVMRZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.


Scientific Research Applications

Nootropic Activity

The chemical structure of N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide shares similarities with compounds studied for their potential nootropic effects. For instance, derivatives of 1,4-disubstituted 2-oxopyrrolidines, related to this complex molecule, were synthesized and tested for nootropic activity, indicating a potential avenue of research for cognitive enhancement applications (Valenta et al., 1994).

Antimycobacterial Properties

Research into 1,5-diphenylpyrrole derivatives, including molecules with structural features akin to N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, has demonstrated significant antimycobacterial activity. This suggests its potential application in combating Mycobacterium tuberculosis and related bacterial infections (Biava et al., 2008).

Anticonvulsant Effects

Compounds featuring the piperazine moiety, similar to N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, have been explored for their anticonvulsant properties. Such research suggests potential applications in the development of new treatments for seizure disorders (Obniska et al., 2005).

Analgesic Potential

Research into N-substituted ethyl pyrrole derivatives, which share functional groups with N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, suggests the possibility of analgesic applications. These compounds have shown promising results in models of pain, indicating the potential for development into new pain management solutions (Malinka et al., 2005).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O2/c1-25-10-12-27(13-11-25)19(18-4-3-9-26(18)2)15-24-21(29)20(28)23-14-16-5-7-17(22)8-6-16/h3-9,19H,10-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGDWRQPTNVMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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